molecular formula C11H9BrN2O2S B1248766 N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide

N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide

Cat. No.: B1248766
M. Wt: 313.17 g/mol
InChI Key: ZNEBVPDLAHSKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide is a chemical compound that features a thiazole ring substituted with a bromine atom and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with 2-hydroxy-3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-(5-bromo-1,3-thiazol-2-yl)-3-methylbenzamide.

    Reduction: Formation of N-(1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide.

    Substitution: Formation of N-(5-azido-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide.

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The thiazole ring and bromine atom play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine: Known for its inhibitory effects on platelet aggregation.

    N-(5-bromo-1,3-thiazol-2-yl)-5-chloro-6-(ethylamino)nicotinamide: Explored for its potential anticancer properties.

    N-(5-bromo-1,3-thiazol-2-yl)-2,6-dimethylpyridine-3-carboxamide: Investigated for its antibacterial activity.

Uniqueness

N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the thiazole ring and bromine atom provides a distinct profile that can be leveraged in various applications.

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C11H9BrN2O2S/c1-6-3-2-4-7(9(6)15)10(16)14-11-13-5-8(12)17-11/h2-5,15H,1H3,(H,13,14,16)

InChI Key

ZNEBVPDLAHSKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC=C(S2)Br)O

Synonyms

RM 4819
RM-4819
RM4819

Origin of Product

United States

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